1-(Bromomethyl)-4-ethoxy-2-fluorobenzene
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Overview
Description
1-(Bromomethyl)-4-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C9H10BrFO. This compound is characterized by the presence of a bromomethyl group, an ethoxy group, and a fluorine atom attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene typically involves the bromination of 4-ethoxy-2-fluorotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzene derivatives.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-4-ethoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Medicine: It is explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions, leading to the formation of new chemical bonds. The presence of the bromomethyl group makes the compound highly reactive towards nucleophiles, while the ethoxy and fluorine groups influence its electronic properties and reactivity.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methoxy-2-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(Bromomethyl)-4-ethoxybenzene: Lacks the fluorine atom, affecting its reactivity and applications.
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity patterns.
Uniqueness: 1-(Bromomethyl)-4-ethoxy-2-fluorobenzene is unique due to the combination of the bromomethyl, ethoxy, and fluorine groups, which impart distinct reactivity and electronic properties. This makes it a valuable compound for various synthetic applications and research studies.
Properties
IUPAC Name |
1-(bromomethyl)-4-ethoxy-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWRMDCHTHOCQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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